molecular formula C19H22ClN3O B248838 N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No. B248838
M. Wt: 343.8 g/mol
InChI Key: CJZQVGSLLWWNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience and psychiatry.

Scientific Research Applications

N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience and psychiatry. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is not fully understood. However, it is believed that N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide also modulates the activity of other neurotransmitter systems, including norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to increase the release of dopamine and serotonin in the brain. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have minimal effects on motor function and cognition, making it a promising candidate for the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several advantages for lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, making it a useful tool for studying the activity of these receptors. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide also has minimal effects on motor function and cognition, making it a useful tool for studying the effects of drugs on behavior. However, N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to use in long-term studies. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is also not very selective for the dopamine D2 receptor and the serotonin 5-HT2A receptor, making it difficult to study the effects of specific receptor subtypes.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One direction is to develop more selective compounds that target specific receptor subtypes. Another direction is to study the long-term effects of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide and its metabolites in animal models. Finally, the therapeutic potential of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide for the treatment of psychiatric disorders in humans should be explored further.

Synthesis Methods

N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized by reacting 2-chlorobenzoyl chloride with 1-phenylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with 3-chloropropan-1-amine to yield N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. The synthesis of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a multistep process that requires careful handling of reagents and purification of intermediates.

properties

Product Name

N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C19H22ClN3O/c20-17-8-4-5-9-18(17)21-19(24)10-11-22-12-14-23(15-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24)

InChI Key

CJZQVGSLLWWNCL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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